

Technical Guide: 4-Bromo-1-ethoxy-2-fluorobenzene (CAS 115467-08-8)

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Compound of Interest

Compound Name: 4-Bromo-1-ethoxy-2-fluorobenzene

Cat. No.: B050460

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Chemical Identification and Properties

4-Bromo-1-ethoxy-2-fluorobenzene is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.^[1]

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	115467-08-8
Chemical Name	4-Bromo-1-ethoxy-2-fluorobenzene
Synonyms	Benzene, 4-bromo-1-ethoxy-2-fluoro-; 4-Bromo-2-fluoroethoxybenzene; 1-Bromo-3-fluoro-4-ethoxybenzene; 4-bromo-2-fluorophenetole ^{[2][3]}
Molecular Formula	C ₈ H ₈ BrFO ^[4]
InChI Key	ZMTIHOQUIPYSQL-UHFFFAOYSA-N ^[3]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	219.06 g/mol	[4]
Exact Mass	219.05 Da	[4]
Appearance	Powder or liquid	[3]
Boiling Point (Predicted)	233.4 ± 20.0 °C	[3]
Density (Predicted)	1.457 ± 0.06 g/cm ³	[3]
Flash Point (Predicted)	114.0 ± 6.0 °C	[3]
Refractive Index (Predicted)	1.514	[3]
XLogP3	3.69	[3]
PSA	9.2 Å ²	[3]

Synthesis and Purification

While a specific, detailed protocol for the synthesis of **4-Bromo-1-ethoxy-2-fluorobenzene** is not readily available in the searched literature, a plausible synthetic route is the ethylation of 4-Bromo-2-fluorophenol. The following is a generalized experimental protocol based on standard organic synthesis procedures for similar compounds.

Proposed Synthesis: Ethylation of 4-Bromo-2-fluorophenol

This synthesis involves the Williamson ether synthesis, where the phenoxide of 4-Bromo-2-fluorophenol acts as a nucleophile to attack an ethylating agent.

Experimental Protocol:

Materials:

- 4-Bromo-2-fluorophenol
- Iodoethane (or other suitable ethylating agent)

- Potassium Carbonate (K_2CO_3) or Sodium Hydride (NaH) as a base
- Acetone or Dimethylformamide (DMF) as solvent
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Bromo-2-fluorophenol (1 equivalent) in acetone or DMF.
- **Base Addition:** Add potassium carbonate (1.5 equivalents) to the solution. If using sodium hydride, extreme caution must be exercised due to its reactivity with moisture.
- **Ethylating Agent Addition:** Add iodoethane (1.2 equivalents) dropwise to the stirring mixture at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
- **Extraction:** Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude **4-Bromo-1-ethoxy-2-fluorobenzene** can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Analytical Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While specific spectral data for **4-Bromo-1-ethoxy-2-fluorobenzene** is not available in the searched results, a general protocol for obtaining NMR spectra is provided.

Experimental Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- **¹H NMR:** Acquire the proton NMR spectrum to determine the number and environment of the hydrogen atoms. The spectrum is expected to show signals for the aromatic protons and the ethyl group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons).
- **¹³C NMR:** Acquire the carbon-13 NMR spectrum to identify the number of unique carbon atoms.
- **¹⁹F NMR:** Acquire the fluorine-19 NMR spectrum to confirm the presence and environment of the fluorine atom.

3.2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the compound. A general reversed-phase HPLC method is described below.^[5]

Experimental Protocol:

- **Column:** C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- **Mobile Phase:** A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS compatibility) or trifluoroacetic acid.

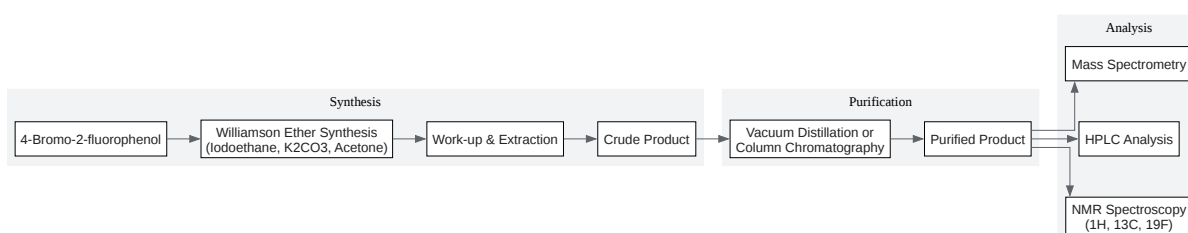
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a suitable wavelength (e.g., 254 nm).
- Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Biological Activity and Mechanism of Action

There is no specific information available in the searched literature regarding the biological activity, mechanism of action, or associated signaling pathways for **4-Bromo-1-ethoxy-2-fluorobenzene**.

However, a study on a structurally related fluorinated liquid crystal monomer, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB), demonstrated hepatotoxicity in adult zebrafish.[6] The study revealed that EDPrB exposure led to metabolic disorders and activated stress response pathways, including the PERK-eIF2 α and p53-Bax/Bcl2 signaling pathways, ultimately inducing apoptosis.[6] While this provides some insight into the potential biological effects of similar fluorinated ethoxybenzene derivatives, it is crucial to note that these findings are not directly applicable to **4-Bromo-1-ethoxy-2-fluorobenzene** and dedicated biological studies are required.

Experimental Workflow Visualization



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Caption: Synthetic and analytical workflow for **4-Bromo-1-ethoxy-2-fluorobenzene**.

Safety and Handling

- **Hazard Identification:** The toxicological properties of this compound have not been fully investigated. It may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the eyes, skin, and respiratory tract.
- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
- **Storage:** Store in a tightly closed container in a cool, dry place.

Disclaimer: This document is intended for informational purposes only and is based on a review of available literature. It is not a substitute for professional scientific guidance. All experimental work should be conducted by qualified personnel in a suitably equipped laboratory, following all appropriate safety protocols.

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